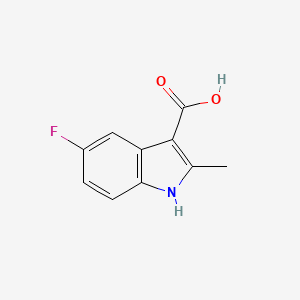

5-fluoro-2-methyl-1H-indole-3-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-fluoro-2-methyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYHXNJUDRPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543191 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98621-77-3 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of a Fluorinated Indole Scaffold

An In-depth Technical Guide to the Synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the neurotransmitter serotonin and various antiviral and anticancer agents.[1][2] The strategic incorporation of fluorine into drug molecules is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Consequently, fluorinated indole derivatives such as 5-fluoro-2-methyl-1H-indole-3-carboxylic acid have emerged as highly valuable building blocks in drug discovery.[6] This guide provides a detailed examination of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols for researchers in organic synthesis and drug development.

Strategic Approaches to the Indole Core

The construction of the indole ring system can be achieved through several classic and modern synthetic methodologies. For the specific target of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, the most robust and commonly employed strategies are the Fischer Indole Synthesis and the Japp-Klingemann reaction, which provides a key intermediate for the Fischer cyclization. These methods are favored for their reliability, scalability, and the commercial availability of starting materials.[1]

Primary Synthetic Route: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[7][8] The reaction proceeds through a[6][6]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[8]

Conceptual Workflow

The synthesis can be conceptualized as a two-stage process: formation of the key hydrazone intermediate followed by the acid-catalyzed cyclization and subsequent hydrolysis.

Caption: Overall workflow for the Fischer indole synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((4-fluorophenyl)hydrazono)propanoate

-

To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add ethyl pyruvate (1.05 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated hydrazone product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality: The initial base (sodium acetate) neutralizes the hydrochloride salt to provide the nucleophilic free hydrazine. The subsequent condensation with the ketone (ethyl pyruvate) under reflux conditions drives the formation of the hydrazone via dehydration.

Step 2: Cyclization to Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate

-

The dried hydrazone from the previous step is added portion-wise to a pre-heated solution of a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts.[8]

-

Heat the mixture, typically between 80-100 °C, for 1-3 hours. The reaction is often exothermic and should be controlled carefully.

-

Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 7-8.

-

The solid product is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Causality: The strong acid protonates the hydrazone, facilitating tautomerization to the reactive enamine intermediate. This intermediate undergoes a[6][6]-sigmatropic rearrangement, followed by an intramolecular electrophilic attack and subsequent elimination of ammonia to form the stable indole ring.[7]

Step 3: Hydrolysis to 5-fluoro-2-methyl-1H-indole-3-carboxylic acid

-

Suspend the ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-6 hours.

-

After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer with a strong acid (e.g., 1N HCl) to a pH of 2-3.[9]

-

The desired carboxylic acid precipitates as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum.

Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation during acidic workup yields the final carboxylic acid.

| Parameter | Step 1: Hydrazone Formation | Step 2: Cyclization | Step 3: Hydrolysis |

| Starting Material | 4-Fluorophenylhydrazine | Ethyl 2-((4-fluorophenyl)hydrazono)propanoate | Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate |

| Key Reagents | Ethyl pyruvate, Sodium acetate | Polyphosphoric acid or H₂SO₄ | Sodium hydroxide, HCl |

| Solvent | Ethanol | Ethanol (if using H₂SO₄) | Ethanol/Water |

| Typical Temp. | Reflux (approx. 78 °C) | 80-100 °C | Reflux (approx. 80-90 °C) |

| Typical Yield | >90% | 70-85% | >90% |

Alternative Route: The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative and often more controlled method for preparing the arylhydrazone required for the Fischer synthesis.[10] This reaction involves the coupling of an aryl diazonium salt with a β-ketoester, followed by the cleavage of an acyl group.[11][12]

Reaction Mechanism

The process begins with the diazotization of an aniline, followed by coupling with an enolate and subsequent hydrolytic cleavage.

Caption: Key steps in the Japp-Klingemann reaction to form the hydrazone intermediate.

Detailed Experimental Protocol

-

Diazotization: Dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling and Cleavage: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add a solution of sodium hydroxide or potassium hydroxide to generate the enolate. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the enolate solution. Maintain a basic pH (8-10) by the concurrent addition of a base solution.

-

Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

The resulting hydrazone often precipitates from the solution or can be extracted with an organic solvent (e.g., ethyl acetate) after neutralizing the mixture.

-

The isolated hydrazone is then cyclized and hydrolyzed as described in Steps 2 and 3 of the Fischer indole synthesis protocol.

Trustworthiness: The Japp-Klingemann method avoids the direct handling of potentially unstable hydrazine reagents and can offer higher regioselectivity, making it a reliable alternative for producing the necessary hydrazone intermediate.[13]

Characterization of the Final Product

5-fluoro-2-methyl-1H-indole-3-carboxylic acid

-

Appearance: Typically a white to pale yellow or brown powder.[6]

-

Purity: Should be ≥97.0% for use in further synthetic applications.[6]

-

Spectroscopic Data (Expected):

-

¹H NMR: Signals corresponding to the indole NH proton (broad singlet, ~11-12 ppm), aromatic protons on the benzene ring (with splitting patterns influenced by the fluorine atom), a methyl group singlet (~2.5 ppm), and a carboxylic acid proton (very broad singlet, >12 ppm).

-

¹³C NMR: Resonances for the carboxylic acid carbonyl, the indole ring carbons (with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons), and the methyl carbon.

-

¹⁹F NMR: A singlet or multiplet in the typical aryl fluoride region.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₀H₈FNO₂.

-

Safety and Handling

-

Reagents: Phenylhydrazines can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids like sulfuric acid and polyphosphoric acid are highly corrosive.

-

Product: The target compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory safety practices, including wearing gloves, safety glasses, and a lab coat, are mandatory.

Conclusion

The synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is most reliably achieved via the Fischer indole synthesis. This method, utilizing a key hydrazone intermediate, is a high-yielding and scalable process. The required hydrazone can be prepared either by direct condensation of 4-fluorophenylhydrazine with ethyl pyruvate or through the Japp-Klingemann reaction starting from 4-fluoroaniline. The latter offers excellent control and avoids the direct use of hydrazine starting materials. The final hydrolysis step is a standard and efficient transformation. The versatility and robustness of these methods ensure that this valuable fluorinated indole building block remains readily accessible to researchers engaged in the development of novel therapeutics.

References

-

Di-Vincenzo, A. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]

-

Taladriz, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(19), 6567. [Link]

-

LookChem. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. [Link]

-

Mathew, B., et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 6(1), 351-356. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Gribble, G. (2016). Reissert Indole Synthesis. ResearchGate. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Wang, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(4), 626-633. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

-

Podányi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Organic Preparations and Procedures International, 31(6), 682-687. [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. [Link]

-

Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. [Link]

-

Köhler, F., & Klein, C. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. International Journal of Molecular Sciences, 25(10), 5484. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. innospk.com [innospk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Japp-Klingemann_reaction [chemeurope.com]

- 12. organicreactions.org [organicreactions.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-fluoro-2-methyl-1H-indole-3-carboxylic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a robust and validated synthetic route, detailed spectroscopic analysis for structural elucidation, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this valuable molecular scaffold.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged" structure in medicinal chemistry. The strategic introduction of a fluorine atom into the indole ring, as seen in 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, can profoundly modulate a molecule's physicochemical and biological properties.[2] Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby offering a powerful tool for optimizing drug candidates.[3] This guide will focus on the specific attributes of the 2-methyl and 3-carboxylic acid substituted 5-fluoroindole, a combination of functionalities that presents a unique platform for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is characterized by a bicyclic indole core, with a fluorine atom at the C5 position of the benzene ring, a methyl group at the C2 position, and a carboxylic acid group at the C3 position of the pyrrole ring.

Table 1: Physicochemical Properties of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid and Related Analogs

| Property | 5-fluoro-2-methyl-1H-indole-3-carboxylic acid (Predicted) | 5-fluoro-1H-indole-3-carboxylic acid[4][5] | 5-fluoro-3-methyl-1H-indole-2-carboxylic acid[6] |

| Molecular Formula | C₁₀H₈FNO₂ | C₉H₆FNO₂ | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol | 179.15 g/mol | 193.17 g/mol |

| Appearance | White to off-white solid | White to pale yellow or brown powder[5] | - |

| Melting Point | Not available | 234-236 °C (decomposed)[4] | Not available |

| Boiling Point | Not available | 422.2±25.0 °C[5] | Not available |

| pKa | Not available | 3.76±0.30[4] | Not available |

| XLogP3 | Not available | 2.00520[4] | 2.4 |

The presence of the electron-withdrawing fluorine atom and the carboxylic acid group influences the electron density distribution within the indole ring system, which in turn affects its reactivity and potential biological interactions.

Synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid

A reliable and efficient synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid can be achieved through a multi-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis, and concluding with the hydrolysis of the resulting ester. This approach offers high yields and regioselectivity.

Proposed Synthetic Pathway

The proposed synthetic route is a well-established method for the preparation of indole-3-carboxylic acid derivatives. The causality behind this experimental choice lies in its robustness and the commercial availability of the starting materials.

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. tetratek.com.tr [tetratek.com.tr]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methyl-1H-indole-3-carboxylic Acid

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 5-fluoro-2-methyl-1H-indole-3-carboxylic acid (C₁₀H₈FNO₂), a compound of significant interest in medicinal chemistry and drug development. As fluorinated indole derivatives are pivotal scaffolds in pharmaceuticals, a thorough understanding of their structural and electronic properties is paramount. This document serves as an authoritative reference for researchers, offering a detailed interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We delve into the causality behind experimental observations, provide validated protocols for data acquisition, and present an integrated workflow for unambiguous structure elucidation, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Structural Overview

5-Fluoro-2-methyl-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family.[1] The incorporation of a fluorine atom at the C5 position and a methyl group at the C2 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in organic synthesis.[1] Its characterization relies on a synergistic application of multiple spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | - |

| Molecular Weight | 209.18 g/mol | Calculated |

| Monoisotopic Mass | 209.05391 u | Calculated |

| Appearance | White to pale yellow or brown powder | [1] |

| Purity (Typical) | ≥97.0% | [1] |

| Storage | Store in a cool, well-ventilated environment | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a rich dataset for a comprehensive analysis. For optimal results, particularly for resolving the acidic carboxylic acid proton and the N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[2][3]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial and most intuitive map of the molecule. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the electron-donating methyl group, creates a distinct and predictable pattern of chemical shifts and coupling constants.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| COOH | ~12.0-13.0 | br s | - | The carboxylic acid proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its presence is a key indicator of the functional group. |

| N-H | ~11.5-12.0 | br s | - | The indole N-H proton is also deshielded and often appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration.[4] |

| H-4 | ~7.8-8.0 | dd | ³JH4-F5 ≈ 9-10 Hz, ⁴JH4-H6 ≈ 2.5 Hz | This proton is ortho to the electronegative fluorine atom, causing significant deshielding. It exhibits a large coupling to the fluorine and a smaller four-bond (meta) coupling to H-6. |

| H-7 | ~7.4-7.5 | d | ³JH7-H6 ≈ 8.5 Hz | H-7 is the least affected proton on the benzene ring and shows a typical ortho coupling to H-6. |

| H-6 | ~7.1-7.2 | ddd | ³JH6-H7 ≈ 8.5 Hz, ³JH6-F5 ≈ 4-5 Hz, ⁴JH6-H4 ≈ 2.5 Hz | This proton is coupled to H-7 (ortho), the fluorine at C5 (meta), and H-4 (meta), resulting in a complex but interpretable doublet of doublet of doublets. |

| 2-CH₃ | ~2.4-2.5 | s | - | The methyl group at the C2 position is attached to an sp² carbon and appears as a sharp singlet in a characteristic region for such groups. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all ten unique carbon atoms in the molecule. The most informative feature is the large one-bond coupling constant between C5 and the attached fluorine atom (¹JC-F), which is typically in the range of 230-250 Hz. This large coupling constant is an unambiguous identifier for the site of fluorination.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Carbon | Predicted δ (ppm) | Multiplicity (¹³C{¹⁹F}) | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| C=O | ~165-170 | s | - | The carboxylic acid carbonyl carbon is significantly deshielded. |

| C5 | ~157-160 | d | ¹JC5-F ≈ 235 Hz | The direct attachment to fluorine causes a large downfield shift and a prominent one-bond C-F coupling. This is the most diagnostic signal. |

| C2 | ~140-145 | s | - | The methyl-substituted C2 carbon of the indole ring. |

| C7a | ~135-138 | s | - | The bridgehead carbon adjacent to the nitrogen. |

| C3a | ~128-130 | d | ³JC3a-F ≈ 10 Hz | This bridgehead carbon shows a smaller three-bond coupling to the fluorine atom. |

| C7 | ~122-125 | s | - | - |

| C4 | ~112-115 | d | ²JC4-F ≈ 25 Hz | This carbon is ortho to the fluorine and exhibits a characteristic two-bond C-F coupling. |

| C6 | ~110-112 | d | ²JC6-F ≈ 25 Hz | Similar to C4, this carbon shows a two-bond coupling to fluorine. |

| C3 | ~105-108 | s | - | The C3 carbon is shielded due to its position in the pyrrole ring. |

| 2-CH₃ | ~12-15 | s | - | The methyl carbon signal appears in the typical aliphatic region. |

¹⁹F NMR Spectroscopy: A Sensitive Probe

Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[5][6] For this molecule, the spectrum will consist of a single signal for the fluorine atom at C5.

Expert Insights: The key value of the ¹⁹F spectrum lies in its multiplicity. Without proton decoupling, the fluorine signal will appear as a doublet of doublets, resulting from its coupling to the ortho proton H-4 (³JF-H4 ≈ 9-10 Hz) and the meta proton H-6 (³JF-H6 ≈ 4-5 Hz). This coupling pattern definitively confirms the fluorine's position relative to the protons on the benzene ring.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, 2D NMR experiments like COSY, HSQC, and HMBC are essential for a self-validating and complete structural proof.

-

COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling networks, primarily establishing the H4-H6 and H6-H7 connectivity in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, allowing for the unambiguous assignment of protonated carbons (CH, CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations that validate the substitution pattern are illustrated in the diagram below.

Caption: Key HMBC correlations confirming the molecular backbone and substituent positions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is dominated by features from the carboxylic acid and the indole N-H group.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Rationale & Expert Insights |

| O-H (Carboxylic Acid) | 3200 - 2500 | Very Broad | The extreme broadness is due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid groups.[7][8] |

| N-H (Indole) | 3400 - 3300 | Medium, Sharp | This sharp peak sits atop the broad O-H stretch and is characteristic of the N-H bond in the indole ring.[7] |

| C=O (Carboxylic Acid) | 1700 - 1680 | Strong, Sharp | The position indicates a conjugated carboxylic acid, likely in a hydrogen-bonded dimeric form. |

| C=C (Aromatic) | 1620 - 1580 | Medium | Aromatic ring stretching vibrations. |

| C-F (Aryl Fluoride) | 1250 - 1100 | Strong | The strong C-F stretching absorption is a clear indicator of fluorination. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural confirmation.

-

High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would show a protonated molecular ion [M+H]⁺ at m/z 210.0615 (calculated for C₁₀H₉FNO₂⁺), confirming the elemental composition.

-

Electron Ionization (EI-MS): This technique would show the molecular ion (M⁺˙) at m/z 209. Key fragmentation pathways would include:

-

Loss of •COOH (45 Da): A prominent peak at m/z 164, corresponding to the stable indole fragment.

-

Loss of H₂O (18 Da): A potential fragmentation from the molecular ion.

-

Integrated Spectroscopic Workflow for Structural Elucidation

A robust and self-validating approach to structural analysis does not rely on a single technique. Instead, it integrates data from multiple sources in a logical sequence.

Caption: Integrated workflow for the structural elucidation of the target molecule.

Standardized Experimental Protocols

Adherence to standardized protocols is critical for data reproducibility and validation.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh approximately 10-15 mg of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid and dissolve in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm for ¹H and ¹³C).

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 5 seconds to ensure quantitative accuracy for quaternary carbons.

-

¹⁹F NMR: Acquire with proton coupling to observe multiplicities. Use a reference standard like CFCl₃ (δ = 0.00 ppm).

-

2D NMR: Utilize standard instrument pulse programs for COSY, HSQC-ME, and HMBC experiments, optimizing for expected coupling constants (~8 Hz for ¹H-¹H, 145 Hz for ¹JCH, and 8 Hz for ⁿJCH).

IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation (ESI): Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Acquisition (ESI): Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass to confirm the elemental formula.

Conclusion

The spectroscopic profile of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is distinct and rich with information. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a definitive blueprint of the molecular structure, with characteristic C-F coupling constants and proton splitting patterns confirming the precise location of the fluoro and methyl substituents. IR spectroscopy validates the presence of the essential carboxylic acid and indole functional groups, while high-resolution mass spectrometry confirms the elemental composition with high precision. The integrated workflow presented in this guide represents a robust, self-validating methodology for the unambiguous characterization of this and related fluorinated indole compounds, providing researchers and drug developers with the necessary tools for confident structural assignment.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

-

1H-NMR and 13C-NMR spectra of 5-FA. ResearchGate. Available at: [Link]

-

5-Fluoro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. LinkedIn. Available at: [Link]

-

Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. White Rose Research Online. Available at: [Link]

-

Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]

-

Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of British Columbia. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Human Metabolome Database. Available at: [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Center for Biotechnology Information. Available at: [Link]

-

Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. PubChem. Available at: [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. Available at: [Link]

-

Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

-

Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. Available at: [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

-

6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. Available at: [Link]

-

FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Available at: [Link]

Sources

Discovery of Novel Indole Derivatives: A Technical Guide for Applied Research

<

Abstract: The indole scaffold represents a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile chemical reactivity have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3][4] This guide provides an in-depth technical overview for researchers engaged in the discovery of novel indole derivatives. We will explore robust synthetic methodologies, from classic named reactions to modern catalytic systems, detail strategies for biological evaluation and screening, and discuss the critical process of lead optimization through structure-activity relationship (SAR) studies. This document is designed to serve as a practical resource, bridging fundamental organic synthesis with applied pharmacological research.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a fusion of benzene and pyrrole rings, was first identified around 1869.[3][5] Since then, its derivatives have been recognized as indispensable therapeutic agents.[3][5] The structural versatility of the indole core allows it to access diverse biological targets, controlling essential cellular processes by modulating the activity of enzymes like kinases, topoisomerases, and histone deacetylases.[3][5] This has led to the development of indole-based drugs for a vast range of diseases, including cancer, microbial infections, and neurological disorders.[3][5][6]

In oncology, indole derivatives are particularly prominent. They can function as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division, or act as kinase inhibitors, interfering with signaling pathways that drive cancer cell proliferation.[4][6][7][8][9] The ongoing challenge in cancer therapy, particularly the rise of drug resistance, necessitates the continuous discovery of novel agents.[10] This guide outlines a systematic approach to designing, synthesizing, and evaluating new indole-based chemical entities to meet this critical need.

Part 1: Synthetic Strategies for Assembling the Indole Core

The foundation of any discovery program is the ability to efficiently synthesize a diverse library of compounds. The choice of synthetic route is paramount, dictated by factors such as desired substitution patterns, functional group tolerance, and scalability.

Foundational Name Reactions

Classic methods provide reliable, time-tested routes to the indole scaffold and are essential tools in the chemist's arsenal.

The Fischer Indole Synthesis

First reported in 1883, the Fischer synthesis is a robust method involving the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[11][12][13][14]

-

Mechanism Rationale: The reaction proceeds through a critical[15][15]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[13] This step is irreversible and forms the key C-C bond, setting the stage for cyclization and subsequent aromatization to the indole product. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) is crucial for promoting both hydrazone formation and the subsequent cyclization steps.[11][12]

-

Causality in Application: This method is exceptionally versatile for producing 2- and/or 3-substituted indoles.[11] The substitution pattern of the final product is directly determined by the structure of the starting ketone or aldehyde. However, the reaction's success hinges on the stability of the starting materials under strongly acidic and often high-temperature conditions.

Protocol Example: Fischer Synthesis of 2-phenylindole

1. Materials:

- Phenylhydrazine (1.0 eq)

- Acetophenone (1.0 eq)

- Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (catalytic to stoichiometric amount)

- Ethanol or Acetic Acid (solvent)

2. Procedure (Self-Validating System):

- Combine phenylhydrazine and acetophenone in the chosen solvent. Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate. Self-Validation Check: Progress can be monitored by TLC, observing the consumption of starting materials and the appearance of a new, less polar spot for the hydrazone.

- Add the acid catalyst (e.g., PPA) to the reaction mixture.

- Heat the mixture to a higher temperature (typically 150-180°C) for 2-4 hours. The reaction mixture will darken. Self-Validation Check: TLC analysis should show the disappearance of the hydrazone intermediate and the formation of the UV-active indole product.

- Cool the reaction to room temperature and carefully quench by pouring onto ice water.

- Neutralize with a base (e.g., NaOH solution) until the solution is basic.

- Extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Purification & Analysis:

- Purify the crude product by column chromatography on silica gel or by recrystallization.

- Expected Outcome: A crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The NH proton of the indole typically appears as a broad singlet far downfield in the ¹H NMR spectrum.[16]

Modern Palladium-Catalyzed Methodologies

Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group compatibility, and access to substitution patterns that are difficult to achieve with classic methods.

The Larock Indole Synthesis

Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed annulation of an internal alkyne with a 2-haloaniline (typically 2-iodoaniline).[17]

-

Mechanism Rationale: The catalytic cycle is believed to involve oxidative addition of the Pd(0) catalyst to the aryl halide, followed by alkyne coordination and insertion. A subsequent intramolecular C-H activation or related cyclization step, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the indole product. The choice of ligand can be critical for enabling the oxidative addition step, especially with less reactive aryl bromides.[15]

-

Causality in Application: The Larock synthesis is highly valued for its ability to construct 2,3-disubstituted indoles with excellent regioselectivity under relatively mild conditions.[17] It provides access to a wide range of derivatives, as the substitution on both the aniline and the alkyne can be varied extensively.[18] This makes it a cornerstone for generating compound libraries for screening.

Protocol Example: Larock Synthesis of 2,3-diphenylindole

1. Materials:

- 2-Iodoaniline (1.0 eq)

- Diphenylacetylene (1.1 eq)

- Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

- Triphenylphosphine (PPh₃) (4-10 mol%)

- Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)

- N,N-Dimethylformamide (DMF) (anhydrous solvent)

2. Procedure (Self-Validating System):

- To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-iodoaniline, diphenylacetylene, Pd(OAc)₂, PPh₃, and K₂CO₃.

- Add anhydrous DMF via syringe.

- Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the 2-iodoaniline starting material is a key indicator of reaction progression.

- Cool the reaction to room temperature.

- Dilute with water and extract with ethyl acetate.

- Wash the combined organic layers with water and brine to remove DMF and salts.

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

3. Purification & Analysis:

- Purify the crude residue by flash column chromatography on silica gel.

- Expected Outcome: A solid product. Characterize by NMR and MS to confirm the identity of 2,3-diphenylindole. The absence of signals corresponding to the iodoaniline and alkyne starting materials in the ¹H NMR spectrum validates the reaction's completion.

Part 2: Biological Evaluation and Hit Identification

Once a library of novel indole derivatives has been synthesized, the next critical phase is to assess their biological activity. This is typically achieved through a tiered screening approach.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large numbers of compounds against a specific biological target. The choice of assay is dictated by the therapeutic area and the hypothesized mechanism of action.

-

Causality in Assay Choice: For targets like kinases, fluorescence-based assays are common.[19] For instance, an assay could measure the phosphorylation of a substrate peptide by a target kinase. Inhibition of the kinase by a test compound would result in a decreased fluorescent signal. For targets like tubulin, a cell-based assay measuring cell viability (e.g., MTT or CellTiter-Glo® assays) across a panel of cancer cell lines is a robust primary screen.[9] Compounds that show potent anti-proliferative activity are then selected for more specific mechanism-of-action studies.[9]

Target Validation and Mechanism of Action (MoA) Studies

Compounds identified as "hits" in the primary screen must be further investigated to confirm their mode of action.

-

Example Workflow: Validating a Tubulin Polymerization Inhibitor

-

In Vitro Tubulin Polymerization Assay: The most direct way to validate the target. Purified tubulin is induced to polymerize in the presence and absence of the hit compound. An effective inhibitor will prevent the increase in light scattering or fluorescence that accompanies microtubule formation.[9][20]

-

Cell Cycle Analysis: Tubulin inhibitors typically cause cell cycle arrest in the G2/M phase.[9] This is readily measured by flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.

-

Immunofluorescence Microscopy: Cells treated with the compound can be stained for α-tubulin. A potent inhibitor will cause visible disruption of the microtubule network, leading to abnormal mitotic spindles.[21]

-

The overall workflow from synthesis to a validated hit is a systematic process of elimination and confirmation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. dspace.uevora.pt [dspace.uevora.pt]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Blog Posts [dukevertices.org]

- 19. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-2-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound featuring a fluorinated indole scaffold, a core structure of significant interest in medicinal chemistry. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, its structural motifs—the indole-3-carboxylic acid core, a methyl group at the 2-position, and a fluorine atom at the 5-position—provide a strong basis for postulating several plausible biological activities. This guide synthesizes information from studies on analogous compounds to propose potential mechanisms of action, offering a scientifically grounded framework for future research and drug development efforts. We will explore its potential as an enzyme inhibitor, a receptor antagonist, and a modulator of cellular signaling pathways, considering the pivotal role of fluorine in enhancing pharmacokinetic and pharmacodynamic properties.

Introduction: The Chemical and Pharmacological Landscape of a Fluorinated Indole

The indole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The derivatization of the indole core allows for the fine-tuning of its pharmacological profile. In the case of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, three key functional groups contribute to its potential bioactivity:

-

Indole-3-carboxylic Acid Core: This moiety is a known pharmacophore found in compounds with diverse therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] It serves as a versatile backbone for molecular interactions with biological targets.

-

2-Methyl Group: The addition of a methyl group at the 2-position of the indole ring can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.

-

5-Fluoro Substitution: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[3][4] Fluorine's high electronegativity can alter the electronic distribution within the indole ring, influencing its interactions with biological macromolecules.[5]

This guide will dissect the potential mechanisms of action of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid by examining the established biological roles of structurally related compounds.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. The following table summarizes key predicted and experimentally determined properties for closely related indole-3-carboxylic acid derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | N/A |

| Molecular Weight | 193.18 g/mol | N/A |

| pKa | ~4-5 (estimated for the carboxylic acid) | General chemical principles |

| LogP | ~2.5 (estimated) | General chemical principles |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO. | [6] |

Postulated Mechanisms of Action

Based on the known activities of similar indole derivatives, we can propose several compelling, albeit hypothetical, mechanisms of action for 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.

Enzyme Inhibition: A Potential Modulator of Key Signaling Pathways

Many indole derivatives exert their therapeutic effects by inhibiting specific enzymes. The structural features of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid suggest it could be an inhibitor of several enzyme classes.

Fluorinated indoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[7] For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a fluorinated indole core.[7]

Hypothesized Signaling Pathway:

Caption: Hypothesized kinase inhibition by 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.

Causality Behind Experimental Choices: To investigate this hypothesis, a researcher would typically perform in vitro kinase assays against a panel of known oncogenic or inflammatory kinases. The choice of kinases would be guided by the therapeutic area of interest. A fluorinated compound is often synthesized to enhance binding affinity within the ATP-binding pocket of the kinase.

Self-Validating Protocol:

-

Primary Screen: Perform a high-throughput screen of the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Analysis: For any "hits" from the primary screen, conduct dose-response assays to determine the IC₅₀ value, a measure of the compound's potency.

-

Cellular Assays: Validate the in vitro findings in cell-based assays by measuring the inhibition of phosphorylation of the kinase's downstream substrates.

-

Selectivity Profiling: Assess the compound's selectivity by testing it against a panel of related and unrelated kinases to understand its off-target effects.

Derivatives of indole-3-carboxylic acid have been identified as inhibitors of cytosolic phospholipase A₂ (cPLA₂), an enzyme involved in the inflammatory response through the release of arachidonic acid.[8]

Experimental Workflow:

Caption: Experimental workflow for assessing cPLA₂ inhibition.

Receptor Antagonism: Blocking Pathophysiological Signaling

Indole-3-carboxylic acid derivatives have been successfully developed as receptor antagonists, notably as antagonists of the angiotensin II receptor 1 (AT₁R), which are used to treat hypertension.[9]

Hypothesized Mechanism:

Caption: Hypothesized receptor antagonism by 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.

Self-Validating Protocol for Receptor Binding:

-

Radioligand Binding Assay: Utilize a radiolabeled ligand known to bind to the target receptor (e.g., [¹²⁵I]-angiotensin II for AT₁R).

-

Competition Assay: Incubate the receptor preparation with the radioligand in the presence of increasing concentrations of the test compound.

-

Measurement: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

Functional Assay: Perform a functional assay (e.g., measuring downstream signaling events like calcium mobilization) to confirm that the compound acts as an antagonist and not an agonist.

Antioxidant Activity

Some 2-methyl-1H-indole-3-carboxylic acid analogues have demonstrated antioxidant properties.[10] The indole nucleus can act as a scavenger of free radicals, and the substituents can modulate this activity.

Experimental Protocol for DPPH Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.

-

Mix the test compound dilutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

The Role of Fluorine: Enhancing the Pharmacological Profile

The presence of a fluorine atom at the 5-position of the indole ring is a critical feature that can significantly impact the compound's biological activity.[5][11]

| Pharmacological Parameter | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[4] |

| Binding Affinity | Potentially Increased | Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions.[5] |

| Lipophilicity | Increased | Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[11] |

| pKa | Lowered | The electron-withdrawing nature of fluorine can decrease the pKa of nearby acidic or basic groups, affecting the ionization state of the molecule at physiological pH.[11] |

Conclusion and Future Directions

While the precise mechanism of action of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid remains to be experimentally determined, its chemical structure strongly suggests a high potential for biological activity. Based on the extensive research on related indole derivatives, it is plausible that this compound functions as an enzyme inhibitor (e.g., of kinases or phospholipases) or a receptor antagonist (e.g., of GPCRs). The fluorine and methyl substituents are likely to play crucial roles in defining its potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic evaluation of this compound against a diverse panel of biological targets, guided by the hypotheses presented in this guide. A thorough investigation of its structure-activity relationship, coupled with in vivo studies, will be essential to unlock its full therapeutic potential.

References

- Mathew, B., et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 6(1), 234-239.

-

Volov, A. I., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 86, 129349. [Link]

-

Schillinger, E., & Loge, O. (1974). [Influence of indole-3-alkanecarboxylic acids on glucose utilization in rats]. Arzneimittel-Forschung, 24(9), 1277-1281. [Link]

-

Jadhav, S. B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4145-4168. [Link]

-

Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]

- Babu, R., & Kumar, A. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Chemistry & Biodiversity, 19(10), e202200508.

-

Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12. [Link]

-

Goud, B. C., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(48), 30204-30239. [Link]

-

Asati, V., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1058. [Link]

-

Schewe, T., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 41(2), 199-208. [Link]

- Al-Ostath, A. I., et al. (2022). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings, 2387(1), 020002.

-

Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]

-

ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. [Link]

-

Request PDF. (n.d.). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). Indole-3-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. [Link]

-

Douglas, J., & Garg, N. K. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Organic Letters, 18(4), 784-787. [Link]

-

Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Cureus. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

-

The Good Scents Company. (n.d.). 2-methyl indole. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Fluoro-2-Methyl-1H-Indole-3-Carboxylic Acid: An Application Note and Detailed Protocol

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Fluorinated indole derivatives, in particular, have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in drug discovery and development.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is efficiently achieved through a two-step process. The first step involves the construction of the indole ring system via the Fischer indole synthesis, a robust and widely utilized method for forming indoles from arylhydrazines and carbonyl compounds.[2][3][4] This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This strategy offers a reliable and high-yielding pathway to the target molecule.

Reaction Pathway Overview

Caption: Overall synthetic route for 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 4-Fluorophenylhydrazine hydrochloride | C₆H₇FN₂·HCl | 162.59 | ≥98% | Sigma-Aldrich |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Acros Organics |

| Ethanol (absolute) | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |

| Sulfuric acid | H₂SO₄ | 98.08 | 95-98% | J.T. Baker |

| Sodium hydroxide | NaOH | 40.00 | ≥97% | Merck |

| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | VWR |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Experimental Protocols

Part 1: Synthesis of Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate

This initial stage employs the Fischer indole synthesis, a cornerstone of indole chemistry. The reaction proceeds via the formation of a phenylhydrazone from 4-fluorophenylhydrazine and ethyl acetoacetate, which then undergoes an acid-catalyzed intramolecular cyclization.[3][5]

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (8.13 g, 50 mmol) and absolute ethanol (100 mL).

-

Stir the mixture at room temperature until the solid is largely dissolved.

-

Add ethyl acetoacetate (6.51 g, 50 mmol) to the solution.

-

Slowly add concentrated sulfuric acid (2.5 mL) dropwise to the reaction mixture. An exotherm may be observed.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 300 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water (2 x 50 mL) to remove any residual acid and salts.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate as a crystalline solid.

-

Dry the product under vacuum.

Part 2: Hydrolysis to 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid

The final step is the saponification of the ester, which involves hydrolysis under basic conditions to yield the carboxylate salt, followed by acidification to produce the desired carboxylic acid.[6][7]

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, dissolve the dried ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate (from Part 1) in ethanol (50 mL).

-

Add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL).

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by TLC until the starting ester spot disappears.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with water (50 mL).

-

Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water (2 x 30 mL) to remove inorganic salts.

-

Dry the final product, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, in a vacuum oven at 50-60 °C.

Workflow and Characterization

Caption: Step-by-step experimental workflow for the synthesis and characterization.

Expected Results and Characterization

The expected yield for the two-step synthesis is typically in the range of 70-85%. The final product should be an off-white to pale yellow solid. For confirmation of the structure and purity, the following analytical techniques are recommended:

-

¹H NMR: Expected signals will include aromatic protons on the indole ring, a singlet for the C2-methyl group, a broad singlet for the N-H proton, and a signal for the carboxylic acid proton.

-

¹³C NMR: Will show the expected number of carbon signals for the indole core, the methyl group, and the carboxylic acid.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₈FNO₂) should be observed.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch of the carboxylic acid, and C-F stretch are expected.

Trustworthiness and Self-Validation

This protocol incorporates self-validating checkpoints. The progress of each reaction step should be monitored by TLC to ensure completion before proceeding to the next step. The formation of a precipitate upon addition to water (Part 1) and upon acidification (Part 2) provides a visual confirmation of product formation. The final characterization data serves as the ultimate validation of the identity and purity of the synthesized compound.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid. By following these procedures, researchers can confidently produce this important building block for further drug discovery and development efforts. The use of the well-established Fischer indole synthesis followed by a standard saponification reaction ensures high yields and purity.

References

-

Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available at: [Link]

- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Available at: [Link]

-

Chemguide. hydrolysis of esters. Available at: [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at: [Link]

-

YouTube. ester hydrolysis and Fischer esterification. Available at: [Link]

-

PURE AND APPLIED CHEMISTRY. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

-

ResearchGate. (PDF) Fischer Indole Synthesis. Available at: [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]

-

Plant Physiology. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]

-

Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]

-

Sci-Hub. 1323. Studies in the indole series. Part III. The Japp–Klingemann reaction. Available at: [Link]

-

YouTube. Fischer Indole Synthesis. Available at: [Link]

-

RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

-

YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: A Comprehensive NMR-Based Structural Elucidation of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid

Abstract

5-fluoro-2-methyl-1H-indole-3-carboxylic acid is a pivotal heterocyclic compound, frequently utilized as a foundational scaffold in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making fluorinated indoles particularly valuable in drug discovery.[3][4] A definitive and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory submission. This application note provides a comprehensive, field-proven guide to the complete NMR analysis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid, detailing not only the protocols but also the underlying scientific rationale for each experimental choice. We will cover sample preparation, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, and a logical workflow for spectral interpretation to achieve full structural assignment.

Introduction: The Rationale for a Multi-Nuclear NMR Approach

The structural complexity of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid necessitates a multi-dimensional analytical strategy. While ¹H NMR provides an initial overview of the proton environments, the presence of a fluorine atom introduces heteronuclear couplings (J-couplings) that influence both proton and carbon spectra.[5] Furthermore, the indole core contains four quaternary carbons that are invisible in standard proton-based experiments.

Therefore, a robust analytical workflow must leverage the unique strengths of several NMR experiments:

-

¹H NMR: To identify and quantify all proton-bearing moieties.

-

¹⁹F NMR: To directly observe the fluorine environment, leveraging the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[3][6]

-

¹³C NMR {¹H Decoupled}: To identify all unique carbon environments, including quaternary carbons.[7]

-

2D COSY: To establish proton-proton (H-H) coupling networks, crucial for assigning adjacent protons on the aromatic ring.[8]

-

2D HSQC: To correlate each proton with its directly attached carbon (¹J-CH), definitively linking the ¹H and ¹³C assignments.[9]

-

2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJ-CH), which is the definitive method for assigning quaternary carbons and piecing the molecular fragments together.

This integrated approach ensures a self-validating system where each piece of data corroborates the others, leading to an unassailable final structure.

Experimental Protocols & Methodologies

Protocol: Sample Preparation

The choice of solvent is the most critical first step in NMR analysis. For this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice over solvents like chloroform-d (CDCl₃).

Causality: DMSO-d₆ is a hydrogen-bond accepting solvent. This property stabilizes the acidic protons of the carboxylic acid (-COOH) and the indole amine (-NH), slowing their exchange with residual water. This results in sharper, more easily observable signals for these key functional groups, which are often broadened into the baseline or absent in less polar solvents.[10]

Step-by-Step Protocol:

-

Weigh approximately 10-15 mg of high-purity 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

-

Cap the NMR tube securely and vortex gently for 30-60 seconds until the sample is fully dissolved.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

Protocol: NMR Data Acquisition

All experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

Logical Workflow for NMR Analysis

Caption: Key COSY and HMBC correlations for structural confirmation.

-

COSY: Will show a clear correlation path from H-4 to H-6 and from H-6 to H-7, confirming their sequence on the benzene ring.

-

HSQC: Will directly link H-4, H-6, H-7, and the H-10 methyl protons to their respective carbons (C-4, C-6, C-7, and C-10).

-

HMBC (Crucial for Quaternary Carbons):

-

The methyl protons (H-10 ) are the perfect starting point. They will show correlations to the adjacent quaternary carbons C-2 and C-3 .

-

The indole proton (H-1 ) will show correlations to C-2 and the bridgehead carbon C-7a .

-

The aromatic proton H-4 will correlate to C-3 , C-5 , and the bridgehead carbon C-7a .

-

The aromatic proton H-7 will correlate to C-5 and C-3a .

-

These cross-peaks create an interlocking network of evidence that allows for the confident assignment of every atom.

-

Summary of Expected NMR Data

The following table summarizes the expected chemical shifts and coupling constants for 5-fluoro-2-methyl-1H-indole-3-carboxylic acid in DMSO-d₆, referenced to TMS at 0.00 ppm.

| Atom No. | Type | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), Mult. (J in Hz) | Key HMBC Correlations (from H) |

| 1 | NH | ~11.5, br s | - | C-2, C-3, C-7a |

| 2 | C | - | ~140, s | H-1, H-10 |

| 3 | C | - | ~108, s | H-1, H-4, H-10 |

| 3a | C | - | ~126, d (JCF ≈ 5 Hz) | H-4, H-7 |

| 4 | CH | ~7.7, dd (³JHF ≈ 10, ⁴JHH ≈ 2.5) | ~110, d (²JCF ≈ 25 Hz) | C-3, C-5, C-7a |

| 5 | C-F | - | ~158, d (¹JCF ≈ 240 Hz) | H-4, H-6, H-7 |